1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione is an organic compound that features both indole and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting with an appropriate precursor, such as 1,2-dimethylindole, through a Friedel-Crafts acylation reaction.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of the Two Moieties: The final step would involve coupling the indole and pyridine moieties through a suitable linker, such as an ethane-1,2-dione group, under specific reaction conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-dimethylindol-3-yl)-2-(4-phenylpiperidin-1-yl)ethane-1,2-dione
- 1-(1,2-dimethylindol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propane-1,2-dione
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)ethane-1,2-dione is unique due to its specific combination of indole and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-21(19-10-6-7-11-20(19)24(16)2)22(26)23(27)25-14-12-18(13-15-25)17-8-4-3-5-9-17/h3-12H,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMQAJWGGKPCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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